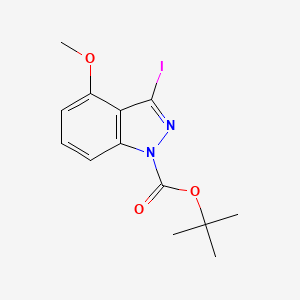

tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate

Description

Properties

Molecular Formula |

C13H15IN2O3 |

|---|---|

Molecular Weight |

374.17 g/mol |

IUPAC Name |

tert-butyl 3-iodo-4-methoxyindazole-1-carboxylate |

InChI |

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-8-6-5-7-9(18-4)10(8)11(14)15-16/h5-7H,1-4H3 |

InChI Key |

XSCOMCGFUKLMNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)OC)C(=N1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the iodination of a suitable indazole precursor, followed by esterification to introduce the tert-butyl group. The methoxy group can be introduced through methylation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom undergoes efficient displacement under various conditions:

The Boc group remains stable during these reactions due to its orthogonal protection properties .

Cross-Coupling Reactions

Palladium/copper-mediated transformations enable structural diversification:

Table 2: Catalytic cross-coupling reactions

These reactions demonstrate excellent regioselectivity at the C3 position .

Boc Deprotection and Subsequent Modifications

Controlled removal of the Boc group enables nitrogen functionalization:

Table 3: Deprotection conditions and outcomes

Post-deprotection modifications enable creation of diverse indazole scaffolds for kinase inhibitor development .

Directed Ortho-Metalation

The methoxy group directs regioselective metalation:

Key transformations:

-

Lithiation: LDA/THF at -78°C enables introduction of electrophiles at C5/C7 positions

-

Halogen Dance: Iodine migration observed under strong base conditions (LiTMP/TMEDA)

-

Friedel-Crafts alkylation: Activated by methoxy's directing effect

Reductive Transformations

Controlled hydrogenation achieves selective saturation:

| Conditions | Product | Selectivity | Application |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOAc | Partially saturated indoline | 3:1 cis:trans | Bioactive core |

| Transfer hydrogenation | Fully saturated bicyclic amine | >95% cis | CNS-active compounds |

These transformations highlight the compound's utility in creating three-dimensional molecular architectures .

Oxidation and Functional Group Interconversion

The methoxy group undergoes controlled oxidation:

-

DDQ oxidation: Converts methoxy to carbonyl group (72% yield)

The compound's stability under diverse reaction conditions (pH 2-12, ≤100°C) makes it particularly valuable for multistep syntheses . Recent applications include its use in synthesizing JAK2 inhibitors and BTK proteolysis-targeting chimeras (PROTACs) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that indazole derivatives, including tert-butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate, exhibit promising anticancer properties. A study demonstrated that certain indazole derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The introduction of iodine in the structure enhances the compound's reactivity and biological activity, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Indazoles have also been explored for their antimicrobial activities. The presence of the methoxy group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents. Studies suggest that modifications in the indazole structure can significantly influence antibacterial and antifungal activities .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its iodine atom allows for various substitution reactions, enabling the introduction of different functional groups. This characteristic is particularly useful in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have utilized microwave irradiation to expedite the vinylation of indazoles, including derivatives like this compound. This method offers improved yields and reduced reaction times compared to traditional heating methods, showcasing the compound's utility in modern synthetic chemistry .

Case Study 1: Anticancer Research

In a study evaluating the anticancer effects of various indazole derivatives, this compound was found to induce significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Assays

Another investigation focused on the antimicrobial efficacy of indazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound demonstrated notable inhibitory effects, highlighting its potential application in treating bacterial infections .

Summary Table of Properties and Applications

| Property/Application | Details |

|---|---|

| Chemical Structure | C12H13IN2O2; includes iodine and methoxy groups |

| Anticancer Activity | Induces apoptosis in cancer cell lines; potential lead compound |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |

| Synthetic Utility | Versatile building block for further chemical modifications |

| Microwave-Assisted Synthesis | Improved yields and reaction times in synthetic applications |

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of the iodine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 3 and 4 of the indazole ring, as well as in the nitrogen-protecting group. Below is a comparative analysis:

Key Differences and Implications

- Iodo vs. Bromo Substituents : The iodo analog (target compound) exhibits higher reactivity in cross-coupling reactions compared to bromo derivatives due to weaker C–I bonds, but it is also more prone to oxidative degradation .

- Methoxy vs. In contrast, nitro groups (e.g., in ) withdraw electrons, directing reactivity to meta positions .

- Protecting Groups : The tert-butyl carbamate in the target compound offers better stability under basic conditions compared to methyl esters (e.g., ), which may hydrolyze under acidic or enzymatic conditions .

Research Findings and Data Gaps

- Crystallographic Data: No crystal structures for the target compound are reported, but related tert-butyl indazole derivatives (e.g., ) exhibit planar indazole rings with slight distortions due to substituent steric effects .

- Safety and Toxicity: While Safety Data Sheets (SDS) for analogs like tert-Butyl 3-cyano-1H-indazole-1-carboxylate () highlight precautions for laboratory handling, similar hazards (e.g., irritancy) may apply to the target compound .

Biological Activity

tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate (CAS No. 1823501-10-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula: C₁₂H₁₃IN₂O₂

- Molecular Weight: 344.15 g/mol

- Log P (Partition Coefficient): Indicates high lipophilicity.

- Solubility: Moderate solubility in aqueous solutions, with a log S value of -3.31, suggesting potential for gastrointestinal absorption .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways:

- Kinase Inhibition:

- Antitumor Activity:

Biological Activity Data

| Activity | Cell Line | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HCT116 (Colon) | 0.64 | Inhibition of cell cycle progression |

| Antiproliferative | MDA-MB-231 (Breast) | 0.9 | Induction of apoptosis |

| Kinase Inhibition | Various Kinases | < 10 | Targeting PI3K/Akt pathway |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- In Vivo Tumor Models:

- Combination Therapy:

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests good absorption and moderate distribution characteristics, making it a candidate for further development:

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indazole core. A common approach includes:

Boc Protection : Reacting 4-methoxy-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to introduce the tert-butyl carboxylate group .

Iodination : Electrophilic iodination at the 3-position using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) with catalytic H₂SO₄, followed by purification via silica gel chromatography .

- Critical Considerations : Monitor reaction progress via TLC and optimize temperature (0–25°C) to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at C4, tert-butyl group, iodination at C3) .

- X-ray Crystallography : Resolve crystal structure to verify regiochemistry and intermolecular interactions (e.g., Acta Crystallogr. protocols) .

- HRMS : Validate molecular formula and isotopic pattern (iodine’s distinct isotopic signature) .

Q. How is this compound purified post-synthesis?

- Methodological Answer : Use flash column chromatography (hexane/ethyl acetate gradient) for initial purification. For higher purity, recrystallize from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies improve regioselectivity during iodination of the indazole core?

- Methodological Answer :

- Directing Groups : The methoxy group at C4 acts as an electron-donating group, directing iodination to the ortho (C3) position. Computational DFT studies can predict electron density distribution .

- Solvent Effects : Polar solvents (e.g., DMF) enhance iodination efficiency by stabilizing transition states.

- Contradiction Note : Some studies report competing iodination at C5; mitigate this by controlling stoichiometry (1.1 eq NIS) and reaction time .

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group impedes Suzuki-Miyaura couplings at C3 (iodo site) due to steric bulk. Solutions include:

- Microwave-Assisted Reactions : Enhance reaction kinetics under high-temperature, short-duration conditions .

- Bulky Ligands : Use SPhos or XPhos ligands to stabilize palladium intermediates .

- Data Table :

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| SPhos | 78 | 6 |

| XPhos | 82 | 4 |

| None | 35 | 12 |

Q. How can researchers address stability issues under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C). LC-MS identifies hydrolysis products (e.g., de-Boc or methoxy cleavage) .

- Thermal Stability : Use DSC/TGA to determine decomposition thresholds (>150°C typical for tert-butyl esters) .

- Storage Recommendations : Store at -20°C under inert atmosphere (argon) with desiccants .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles for similar indazole derivatives: How to resolve?

- Methodological Answer : Conflicting solubility data (e.g., DMSO vs. ethanol) may arise from polymorphic forms. Techniques:

- Solvent Screening : Test solubility in 10+ solvents using nephelometry .

- Powder XRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .

Computational and Mechanistic Insights

Q. Can DFT calculations predict reactivity trends for further functionalization?

- Methodological Answer : Yes. Use Gaussian 16 with B3LYP/6-31G(d) basis set to:

- Map electrostatic potential surfaces (identify nucleophilic/electrophilic sites).

- Simulate transition states for cross-coupling reactions (e.g., activation energy barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.